
physicochemical properties of Imidazo[1,2-
a]pyridine-6-boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name:
Imidazo[1,2-a]pyridine-6-boronic

acid

Cat. No.: B1387057 Get Quote

An In-Depth Technical Guide to Imidazo[1,2-a]pyridine-6-boronic acid: Properties, Synthesis,

and Applications

Authored by a Senior Application Scientist
Introduction: The Significance of the Imidazo[1,2-
a]pyridine Scaffold
The Imidazo[1,2-a]pyridine core is a fused heterocyclic system recognized in medicinal

chemistry as a "privileged scaffold".[1][2] This designation stems from its prevalence in a

multitude of biologically active compounds and marketed pharmaceuticals.[1] Molecules

incorporating this structure exhibit a wide array of pharmacological activities, including

anticancer, anti-inflammatory, antiviral, and antibacterial properties.[1][3] Notable drugs such as

Zolpidem (for insomnia) and Alpidem (an anxiolytic) feature the imidazo[1,2-a]pyridine

framework, underscoring its therapeutic relevance.[1][2][3]

Within this important class of compounds, Imidazo[1,2-a]pyridine-6-boronic acid (CAS No.

913835-63-9) emerges as a cornerstone synthetic intermediate.[4][5] Its utility lies in the

versatile reactivity of the boronic acid moiety, which serves as a linchpin for constructing

complex molecular architectures through palladium-catalyzed cross-coupling reactions. This

guide provides a comprehensive overview of its physicochemical properties, synthetic

methodologies, and critical applications for professionals in drug discovery and chemical

research.
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Section 1: Core Physicochemical and Structural
Properties
Imidazo[1,2-a]pyridine-6-boronic acid is typically supplied as a white to off-white or yellow-

brown solid powder.[4] Understanding its fundamental properties is crucial for its effective

handling, storage, and application in synthesis.

Diagram 1: Chemical Structure
Caption: Structure of Imidazo[1,2-a]pyridine-6-boronic acid.

Summary of Physicochemical Data
The following table summarizes key computed and experimentally observed properties. It is

important to note that properties like LogP and TPSA are often computationally derived and

serve as valuable predictors for ADMET (Absorption, Distribution, Metabolism, Excretion, and

Toxicity) profiling in early-stage drug discovery.
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Property Value Source

CAS Number 913835-63-9 [4][5][6]

Molecular Formula C₇H₇BN₂O₂ [4][6]

Molecular Weight 161.95 g/mol [6]

Appearance
White to off-white to yellow-

brown solid
[4]

LogP (calculated) -0.9859 [6]

Topological Polar Surface Area

(TPSA)
57.76 Å² [6]

Hydrogen Bond Donors 2 [6]

Hydrogen Bond Acceptors 4 [6]

Rotatable Bonds 1 [6]

Purity ≥95-97% (Typical) [4][6]

Recommended Storage
Inert atmosphere, store in

freezer (-20°C to 8°C)
[4][6][7]

Acidity, Basicity, and Solubility Profile
pKa: While specific experimental pKa values are not readily available in the literature, the

molecule possesses two key ionizable groups. The boronic acid moiety (-B(OH)₂) is a Lewis

acid, and its corresponding pKa is influenced by the electron-withdrawing nature of the

heterocyclic ring. Phenylboronic acids typically have pKa values in the range of 8-9, and this

value can be modulated by substituents.[8] The nitrogen atoms within the imidazopyridine

ring system contribute to the molecule's basicity. The overall solubility is pH-dependent; it is

expected to exhibit enhanced aqueous solubility under basic conditions where the boronic

acid deprotonates to form the more soluble boronate salt.

Solubility: The compound is generally soluble in organic solvents like DMSO and methanol.

Its solubility in aqueous solutions is limited but can be increased at higher pH.
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Spectroscopic Characterization
Structural verification is paramount. While a specific, dedicated spectrum for this compound is

not publicly indexed, its structure can be unequivocally confirmed using standard analytical

techniques.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for

the aromatic protons on the imidazo[1,2-a]pyridine core. Based on spectra of similar

derivatives, characteristic singlets and doublets would appear in the aromatic region (~7.0-

9.0 ppm).[9][10][11] The two hydroxyl protons of the boronic acid group would likely appear

as a broad singlet, which is exchangeable with D₂O.

¹³C NMR Spectroscopy: The carbon spectrum will display seven distinct signals

corresponding to the carbon atoms of the heterocyclic ring system. The carbon atom

attached to the boron will have a characteristic chemical shift.

Mass Spectrometry (MS): ESI-MS would confirm the molecular weight, showing a prominent

ion peak corresponding to [M+H]⁺ at approximately 162.96 m/z.

Section 2: Synthesis and Chemical Reactivity
The true power of Imidazo[1,2-a]pyridine-6-boronic acid lies in its role as a synthetic

precursor. Its synthesis is accessible, and its reactivity is robust and predictable.

A Standard Synthetic Protocol: Miyaura Borylation
A common and efficient method to prepare this compound is through the palladium-catalyzed

Miyaura borylation of 6-bromoimidazo[1,2-a]pyridine. This reaction couples the aryl halide with

a boron source, typically bis(pinacolato)diboron (B₂pin₂).

Diagram 2: Synthetic Workflow via Miyaura Borylation
Caption: General workflow for the synthesis of the title compound.

Experimental Protocol: Synthesis from 6-Bromoimidazo[1,2-
a]pyridine
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Causality: This protocol utilizes a palladium catalyst to facilitate the formation of a C-B bond.

The base (potassium acetate) is crucial for regenerating the active catalyst and promoting the

transmetalation step. An inert atmosphere is required to prevent the degradation of the

sensitive organometallic catalyst.

Vessel Preparation: To a dry round-bottom flask equipped with a magnetic stir bar and reflux

condenser, add 6-bromoimidazo[1,2-a]pyridine (1.0 eq), bis(pinacolato)diboron (1.1-1.5 eq),

and potassium acetate (3.0 eq).

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three

times.

Solvent and Catalyst Addition: Add anhydrous 1,4-dioxane as the solvent. To this

suspension, add the palladium catalyst, such as Pd(dppf)Cl₂ (0.02-0.05 eq).

Reaction: Heat the reaction mixture to 80-100°C and stir for 12-24 hours, monitoring the

reaction progress by TLC or LC-MS.

Workup and Isolation: Upon completion, cool the mixture to room temperature. Filter it

through a pad of Celite to remove the palladium catalyst. The filtrate contains the pinacol

ester intermediate.

Hydrolysis: The pinacol ester can be hydrolyzed to the desired boronic acid through stirring

with an aqueous acid (e.g., HCl) or by chromatography on silica gel.

Purification: The final product, Imidazo[1,2-a]pyridine-6-boronic acid, is typically purified

by recrystallization or column chromatography to yield a solid powder.[5]

The Premier Reaction: Suzuki-Miyaura Cross-Coupling
The boronic acid functional group makes this compound an ideal partner in Suzuki-Miyaura

cross-coupling reactions.[4] This Nobel Prize-winning reaction forges a carbon-carbon bond

between the imidazopyridine core and various aryl or vinyl halides/triflates, providing a powerful

tool for molecular diversification.[12][13]

Diagram 3: The Suzuki-Miyaura Catalytic Cycle

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

https://www.benchchem.com/product/b1387057?utm_src=pdf-body
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB1500426.htm
https://www.chemimpex.com/products/18194
https://en.wikipedia.org/wiki/Suzuki_reaction
https://chem.libretexts.org/Bookshelves/Inorganic_Chemistry/Supplemental_Modules_and_Websites_(Inorganic_Chemistry)/Catalysis/Catalyst_Examples/Suzuki-Miyaura_Coupling
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1387057?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Pd(0)L₂

R¹-Pd(II)-X L₂

R¹-X Oxidative
Addition

R¹-Pd(II)-R² L₂

[R²-B(OH)₃]⁻ Transmetalation

R¹-R²

Reductive
Elimination

Imidazo[1,2-a]pyridine-6-B(OH)₂

[Imidazo...-B(OH)₃]⁻

+ Base (e.g., CO₃²⁻)

Click to download full resolution via product page

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: General Suzuki-Miyaura Coupling
Causality: The mechanism proceeds in three key steps.[13] First, the Pd(0) catalyst undergoes

oxidative addition with an organohalide (R¹-X). Second, the boronic acid (R²-B(OH)₂), activated

by a base to form a more nucleophilic boronate salt, undergoes transmetalation, transferring its
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organic group (R²) to the palladium center.[14] Finally, reductive elimination expels the coupled

product (R¹-R²) and regenerates the active Pd(0) catalyst.

Reactant Setup: In a suitable flask, combine Imidazo[1,2-a]pyridine-6-boronic acid (1.0-

1.2 eq), the desired aryl/vinyl halide or triflate (1.0 eq), and a base (e.g., K₂CO₃, Cs₂CO₃, 2-3

eq).

Inert Atmosphere: Establish an inert atmosphere as described previously.

Solvent and Catalyst: Add a solvent system, often a mixture like Dioxane/Water or

Toluene/Ethanol/Water. Add the palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 0.01-0.05

eq).

Reaction: Heat the mixture (typically 80-110°C) with vigorous stirring for 2-18 hours until the

starting material is consumed (monitored by TLC or LC-MS).

Workup: Cool the reaction. If an aqueous mixture was used, dilute with water and extract the

product with an organic solvent (e.g., ethyl acetate, CH₂Cl₂).

Purification: Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and

concentrate under reduced pressure. The crude product is then purified by flash column

chromatography on silica gel to afford the coupled product.

Section 3: Applications in Research and Drug
Development
The synthetic accessibility and versatile reactivity of Imidazo[1,2-a]pyridine-6-boronic acid
make it an invaluable tool across several scientific disciplines.

Drug Discovery and Medicinal Chemistry: This compound is a crucial building block for

synthesizing libraries of novel imidazo[1,2-a]pyridine derivatives.[4] Researchers utilize it to

explore structure-activity relationships (SAR) by introducing a wide variety of substituents at

the 6-position of the core. This approach has been instrumental in developing potent

inhibitors for therapeutic targets like kinases (e.g., PI3K) and in the search for new

anticancer, antitubercular, and antimicrobial agents.[2][3][15][16]
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Organic Synthesis: Beyond medicinal applications, it serves as a versatile reagent for

constructing complex organic molecules and functional materials.[4][5] Its effectiveness in

forming C-C bonds makes it a preferred choice for chemists aiming to build biaryl structures

efficiently.[4]

Chemical Biology: The ability to readily couple this scaffold to other molecules allows for the

synthesis of chemical probes and diagnostic agents.[4] These tools are used to study

biological pathways, identify new therapeutic targets, and aid in the detection of specific

biomolecules.[4]

Section 4: Safety, Handling, and Storage
As with any laboratory chemical, proper handling and storage are essential for safety and to

maintain the compound's integrity.

GHS Hazard Information
Pictogram: GHS07 (Exclamation Mark)

Signal Word: Warning[7][17]

Hazard Statements:

H315: Causes skin irritation.[17]

H317: May cause an allergic skin reaction.

H319: Causes serious eye irritation.[17]

H335: May cause respiratory irritation.[17]

Precautionary Statements:

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[7]

P280: Wear protective gloves/protective clothing/eye protection/face protection.[7]

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.
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P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes.

Remove contact lenses, if present and easy to do. Continue rinsing.[17]

Handling and Storage Recommendations
Handling: Use in a well-ventilated area or fume hood. Avoid generating dust. Employ

standard personal protective equipment (PPE), including safety glasses, a lab coat, and

chemical-resistant gloves.

Storage: The compound is sensitive to air and moisture. It should be stored under an inert

atmosphere (Argon or Nitrogen) in a tightly sealed container. For long-term stability, storage

in a freezer at -20°C is recommended.[6][7]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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